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molecular formula C10H9F3O2 B8523324 4-(2,2,2-Trifluoroethyl)benzoic acid methyl ester

4-(2,2,2-Trifluoroethyl)benzoic acid methyl ester

Cat. No. B8523324
M. Wt: 218.17 g/mol
InChI Key: OYIZLPKQAMHVMI-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

4-(2,2,2-Trifluoro-1-phenoxythiocarbonyloxy-ethyl)-benzoic acid methyl ester (462.8 mg, 1.25 mmol) and AIBN (41.0 mg, 0.25 mmol) were dissolved in ultrasonically degassed toluene (12.5 mL). Tri-n-butyltin hydride (0.50 mL, 1.874 mmol) was added and the mixture was heated with stirring at 80° C. for two hours. The reaction solution was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography to give 4-(2,2,2-trifluoro-ethyl)-benzoic acid methyl ester as white crystals (254.6 mg, 93%).
Name
4-(2,2,2-Trifluoro-1-phenoxythiocarbonyloxy-ethyl)-benzoic acid methyl ester
Quantity
462.8 mg
Type
reactant
Reaction Step One
Name
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:25])[C:4]1[CH:9]=[CH:8][C:7]([CH:10](OC(OC2C=CC=CC=2)=S)[C:11]([F:14])([F:13])[F:12])=[CH:6][CH:5]=1.CC(N=NC(C#N)(C)C)(C#N)C.C([SnH](CCCC)CCCC)CCC>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3](=[O:25])[C:4]1[CH:5]=[CH:6][C:7]([CH2:10][C:11]([F:13])([F:12])[F:14])=[CH:8][CH:9]=1

Inputs

Step One
Name
4-(2,2,2-Trifluoro-1-phenoxythiocarbonyloxy-ethyl)-benzoic acid methyl ester
Quantity
462.8 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C(C(F)(F)F)OC(=S)OC1=CC=CC=C1)=O
Name
Quantity
41 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
12.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring at 80° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)CC(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 254.6 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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